4-cyanopyridine-3-sulfonyl fluoride
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Overview
Description
4-cyanopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is a derivative of pyridine, featuring a cyano group at the 4-position and a sulfonyl fluoride group at the 3-position
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound may play a role in the formation of new carbon-carbon bonds .
Result of Action
In the context of sm cross-coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .
Action Environment
It’s known that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanopyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable sulfonyl fluoride precursor reacts with 4-cyanopyridine under basic conditions. The reaction conditions often include the use of a base such as potassium fluoride (KF) and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-cyanopyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Substitution Reactions: The cyano group can be involved in substitution reactions, leading to the formation of various functionalized pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium fluoride (KF), oxidizing agents such as hydrogen peroxide (H2O2), and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
4-cyanopyridine-3-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Comparison with Similar Compounds
Similar Compounds
- 4-chloropyridine-3-sulfonyl fluoride
- 4-bromopyridine-3-sulfonyl fluoride
- 4-fluoropyridine-3-sulfonyl fluoride
Uniqueness
4-cyanopyridine-3-sulfonyl fluoride is unique due to the presence of both the cyano and sulfonyl fluoride groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of electronic and steric properties, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
2296212-25-2 |
---|---|
Molecular Formula |
C6H3FN2O2S |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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